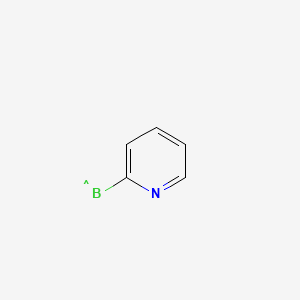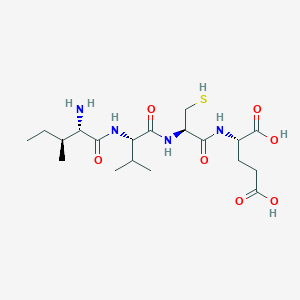
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid is a peptide compound composed of four amino acids: L-isoleucine, L-valine, L-cysteine, and L-glutamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-glutamic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for L-valine and L-isoleucine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by reagents like N-hydroxysuccinimide (NHS) esters.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional groups attached to amino or carboxyl groups.
Wissenschaftliche Forschungsanwendungen
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The presence of L-cysteine allows for the formation of disulfide bonds, which can stabilize protein structures or facilitate redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamyl-L-cysteinyl-glycine (Glutathione): A tripeptide involved in cellular redox balance.
L-Glutamyl-L-cysteinyl-L-phenylalanine: Another peptide with similar structural features.
Uniqueness
L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The combination of hydrophobic (L-isoleucine, L-valine) and polar (L-cysteine, L-glutamic acid) residues allows for diverse interactions and applications.
Eigenschaften
CAS-Nummer |
798540-82-6 |
|---|---|
Molekularformel |
C19H34N4O7S |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H34N4O7S/c1-5-10(4)14(20)17(27)23-15(9(2)3)18(28)22-12(8-31)16(26)21-11(19(29)30)6-7-13(24)25/h9-12,14-15,31H,5-8,20H2,1-4H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)(H,29,30)/t10-,11-,12-,14-,15-/m0/s1 |
InChI-Schlüssel |
PQHZDRUIFFBXQT-YLXLXVFQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


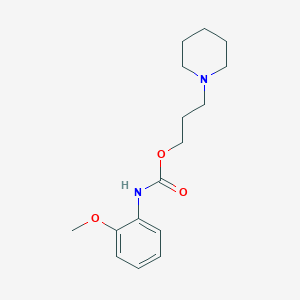
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
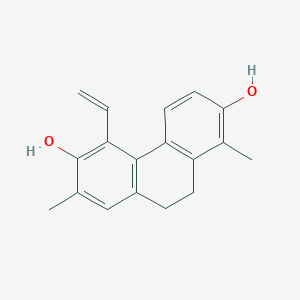

![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
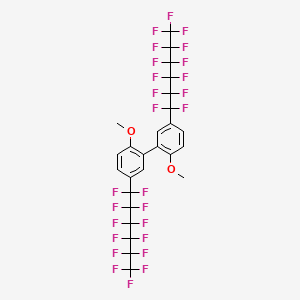
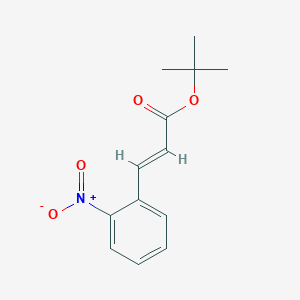
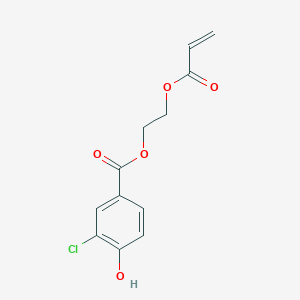
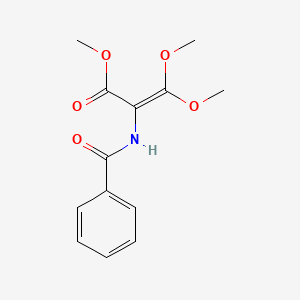
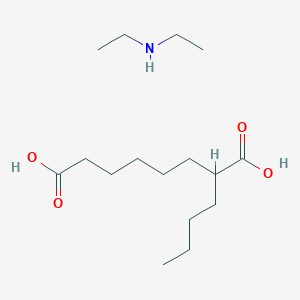
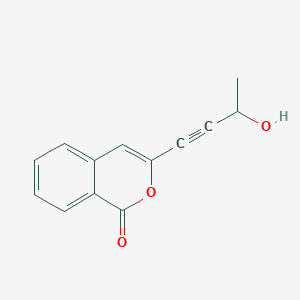
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
